molecular formula C24H19F3N4OS B2506484 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439097-14-0

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2506484
CAS No.: 439097-14-0
M. Wt: 468.5
InChI Key: TUFJRZUGSCMMBQ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at position 7, a 3-methoxyphenyl substituent at position 5, and a 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl moiety at position 2 (Figure 1). Its molecular formula is C₂₄H₁₉F₃N₄OS, with a molecular weight of 468.49 g/mol and a calculated logP (XLogP3) of 5.5, indicative of moderate lipophilicity . The trifluoromethyl group enhances metabolic stability, while the methoxyphenyl and thienyl-pyrrole substituents contribute to π-π stacking and hydrophobic interactions, making it a candidate for kinase inhibition or antitumor applications .

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4OS/c1-14-7-8-15(2)30(14)20-9-10-33-23(20)19-13-22-28-18(16-5-4-6-17(11-16)32-3)12-21(24(25,26)27)31(22)29-19/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJRZUGSCMMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC(=CC=C5)OC)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine belongs to a class of pyrazolo[1,5-a]pyrimidines that have garnered attention for their potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Pyrazolo[1,5-a]pyrimidine derivatives are primarily recognized for their inhibitory effects on specific kinases involved in cell signaling pathways. In particular, this compound has been shown to inhibit Pim-1 and Flt-3 kinases, which are implicated in cancer cell proliferation and survival. The inhibition of these kinases can lead to reduced phosphorylation of key proteins such as BAD (BCL-2 antagonist of cell death), thereby promoting apoptosis in cancer cells .

Inhibition Profiles

The biological evaluation indicates that the compound exhibits strong selectivity for Pim-1 over other kinases. In a study assessing kinase inhibition profiles, it was found that the compound achieved over 95% inhibition at a concentration of 1 μM against Pim-1 and showed significantly lower activity against other kinases, indicating a favorable safety profile for potential therapeutic use .

Efficacy in Cancer Models

In vitro studies have demonstrated the effectiveness of this compound in reducing cell viability across various cancer cell lines. For instance, the compound was tested against the MDA-MB-231 human breast cancer cell line using the MTT assay, revealing substantial growth inhibition compared to control groups. The results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

Structure-Activity Relationships (SAR)

The structural components of the compound play a crucial role in its biological activity. The presence of the trifluoromethyl group and the methoxyphenyl moiety has been associated with enhanced potency against target kinases. A detailed SAR study indicated that modifications to these groups could lead to significant changes in biological activity, highlighting the importance of chemical structure in drug design .

Structural ComponentActivity Impact
Trifluoromethyl GroupEnhances kinase inhibition
Methoxyphenyl MoietyContributes to selectivity and potency
Dimethylpyrrole SubstituentCritical for cellular activity

Case Studies

Several case studies have illustrated the potential applications of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Anticancer Applications : A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative effectively inhibited tumor growth in xenograft models of breast cancer. The treatment resulted in significant tumor size reduction compared to untreated controls .
  • Cell Growth Modulation : Research indicated that compounds with similar structures improved monoclonal antibody production by enhancing cell-specific productivity while maintaining cell viability during culture conditions. This suggests potential applications beyond oncology into biopharmaceutical manufacturing .
  • Antioxidant Properties : Some derivatives have shown promising antioxidant activities, which could be beneficial in mitigating oxidative stress-related diseases. This was evidenced by assays measuring total antioxidant capacity and radical scavenging activities .

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. For instance, studies have shown that derivatives of this compound can inhibit viral replication and are effective against various strains of viruses, including HIV and hepatitis C. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in vivo .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The presence of the pyrrole moiety is believed to play a crucial role in enhancing cytotoxicity against tumor cells .

Cell Culture Enhancement

In biotechnological applications, the compound has been explored as an additive in cell culture media to enhance the production of monoclonal antibodies. It was found to improve cell-specific productivity while maintaining cell viability during culture processes. This application is particularly relevant for the pharmaceutical industry, where efficient antibody production is critical .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in modulating biological activity. For example, variations in the thienyl and methoxyphenyl substituents have been shown to significantly affect the compound's interaction with biological targets, leading to variations in potency and selectivity .

Organic Electronics

The unique electronic properties of pyrazolo[1,5-a]pyrimidine derivatives make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups can enhance charge mobility and stability under operational conditions .

Case Studies

Study Focus Findings
Study 1Antiviral ActivityDemonstrated significant inhibition of HIV replication with IC50 values below 10 μM .
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with a dose-dependent response .
Study 3Monoclonal Antibody ProductionIncreased cell-specific productivity by 2.2-fold in recombinant CHO cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name/ID Substituents (Position) Molecular Weight (g/mol) Notable Features
Target Compound 3-(2,5-Dimethylpyrrole)thienyl (C2), 3-methoxyphenyl (C5), CF₃ (C7) 468.49 Unique pyrrole-thienyl hybrid; moderate lipophilicity (logP=5.5)
MK63 (5-(2,3,4,5-Tetrafluorophenyl)) 2,3,4,5-Tetrafluorophenyl (C5), CF₃ (C7) 377.29 Enhanced electron-withdrawing effects; potential for improved target affinity
Compound 75 () Thiophene (R1), 3,5-Bis(trifluoromethyl)phenyl (C5) 452.40 Thiophene enhances π-π interactions; dual CF₃ groups increase metabolic stability
Compound 2,4-Dichlorophenyl (C3), 4-Fluorophenyl (C5), CF₃ (C7) 468.33 Halogenated aryl groups improve lipophilicity; antitrypanosomal activity
5-Methyl-2-(CF₃)pyrazolo[1,5-a]pyrimidine 5-Methyl (C5), CF₃ (C2) 216.16 Simplified structure with high solubility; potential CNS activity

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property Target Compound MK63 Compound 75 () Compound
Molecular Weight 468.49 377.29 452.40 468.33
logP (XLogP3) 5.5 4.2 6.1 5.8
Hydrogen Bond Acceptors 7 6 8 7
Rotatable Bonds 4 3 5 4

Its rotatable bond count (4) aligns with typical drug-like molecules, whereas Compound 75’s thiophene-linked structure increases conformational flexibility .

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives like this compound?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions. For example, SNAr reactions can introduce substituents at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core, while Suzuki coupling facilitates aryl group incorporation. Optimization of catalysts (e.g., Pd-based) and solvents (e.g., DMF or THF) is critical for achieving high yields (≥80%) and regioselectivity .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and purity. For instance, the trifluoromethyl group exhibits distinct 19F NMR shifts near -60 ppm.
  • X-ray crystallography : Resolves molecular geometry and packing (e.g., bond angles and dihedral angles) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and isotopic patterns .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity of the pyrazolo[1,5-a]pyrimidine core?

The trifluoromethyl group at the 7-position enhances electrophilicity at adjacent positions, facilitating SNAr reactions. This group also stabilizes intermediates via inductive effects, improving reaction yields in cross-coupling steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in SNAr reactions for this compound?

Optimization involves:

  • Catalyst screening : Pd(OAc)₂/XPhos systems improve coupling efficiency for aryl boronic acids.
  • Temperature control : Reactions at 80–100°C in DMF minimize side products.
  • Base selection : K₂CO₃ or Cs₂CO₃ enhances nucleophilic displacement by deprotonating intermediates .

Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?

  • QSAR modeling : Validate computational predictions by correlating substituent electronic parameters (e.g., Hammett constants) with experimental IC₅₀ values.
  • Dose-response assays : Use in vitro kinase or bacterial growth inhibition assays to confirm bioactivity discrepancies. Adjust models by incorporating steric/electronic descriptors from crystallographic data .

Q. How can crystal packing analysis inform solubility and stability studies?

X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that influence solubility. For example, planar pyrazolo[1,5-a]pyrimidine cores with 3-methoxyphenyl groups exhibit tight packing, reducing aqueous solubility. Co-crystallization with PEG-based excipients can disrupt packing to improve bioavailability .

Q. What methodologies are recommended for SAR studies of substituent effects on inhibitory potency?

  • Stepwise substituent variation : Systematically replace groups (e.g., 3-methoxyphenyl with 4-fluorophenyl) and measure activity shifts.
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models.
  • Docking simulations : Map substituent interactions with target proteins (e.g., kinase ATP-binding pockets) to rationalize SAR trends .

Q. How are in vitro assays designed to evaluate antibacterial or antitumor activity of this compound?

  • MIC assays : Test bacterial growth inhibition in broth microdilution formats (e.g., against S. aureus or E. coli).
  • MTT assays : Measure cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via dose-response curves.
  • Target-specific assays : Use kinase inhibition assays (e.g., PI3Kδ) with ATP-competitive probes to quantify potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.